molecular formula C20H19N3O3S B2896969 7-methoxy-N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide CAS No. 2034513-69-2

7-methoxy-N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

Cat. No.: B2896969
CAS No.: 2034513-69-2
M. Wt: 381.45
InChI Key: BKLXFVZAEVOKDL-UHFFFAOYSA-N
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Description

7-methoxy-N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a methoxy group, a thiazole ring, and an indolizine core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indolizine core, followed by the introduction of the methoxy group and the thiazole ring. The final step involves the formation of the carboxamide linkage.

    Indolizine Core Formation: This can be achieved through a cyclization reaction involving a suitable precursor such as a pyrrole derivative.

    Methoxy Group Introduction: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide.

    Thiazole Ring Formation: The thiazole ring can be synthesized through a condensation reaction involving a thioamide and a haloketone.

    Carboxamide Formation: The final step involves the coupling of the thiazole-substituted phenyl group with the indolizine core using reagents like carbodiimides to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, under basic or neutral conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, 7-methoxy-N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide could be explored for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 7-methoxy-N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.

    DNA Intercalation: The compound could intercalate into DNA, disrupting its structure and function, which may be useful in anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide: shares structural similarities with other indolizine derivatives and thiazole-containing compounds.

    Indolizine Derivatives: Compounds with an indolizine core, such as indolizine-2-carboxylic acid, exhibit similar chemical properties and reactivity.

    Thiazole-Containing Compounds: Compounds like 2-methylthiazole and its derivatives share the thiazole ring structure and may exhibit similar biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

7-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-12-21-15(11-27-12)13-5-3-6-14(9-13)22-20(25)19-16-7-4-8-23(16)18(24)10-17(19)26-2/h3,5-6,9-11H,4,7-8H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLXFVZAEVOKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=C4CCCN4C(=O)C=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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